(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Description
“(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” (CAS 957-68-6), commonly known as 7-aminocephalosporanic acid (7-ACA), is a bicyclic β-lactam compound and a critical intermediate in the synthesis of semi-synthetic cephalosporin antibiotics. Structurally, it features a β-lactam ring fused to a six-membered dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-3-ene), with an amino group at the 7-position and a carboxylic acid at the 2-position .
7-ACA is derived from cephalosporin C via enzymatic or chemical deacylation and serves as the foundational scaffold for modifying side chains at the 3- and 7-positions to enhance antibacterial activity, β-lactamase resistance, and pharmacokinetic properties . Its molecular formula is C₁₀H₁₂N₂O₅S, with a molecular weight of 272.28 g/mol .
Properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1-4,6H,8H2,(H,11,12)/t3?,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVGZMBPPXMAO-WVOWXROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2C(C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Methods
Traditional methods for synthesizing this compound often involve multiple steps with low yields and environmental concerns. These methods typically start with 7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester as the starting material.
Improved Method
An improved method involves the following steps:
Reaction with Ammonium Chloride and Zinc Powder : The starting material reacts with ammonium chloride and zinc powder in DMF or THF at 10°C to form a methoxybenzyl ester intermediate.
Oxidation with Peracetic Acid : The intermediate is then oxidized using peracetic acid at 5°C, followed by reduction with sodium sulfite.
Sulfonylation : The resulting compound undergoes sulfonylation with methane sulfonyl chloride in the presence of a base like triethylamine or pyridine.
Reduction and Deprotection : Final steps involve reduction with zinc powder and removal of the methoxybenzyl group to yield the desired compound.
Comparison of Preparation Methods
| Method Characteristics | Traditional Methods | Improved Method |
|---|---|---|
| Starting Material | Complex and environmentally hazardous reagents | (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester |
| Reaction Steps | Multiple steps with low yield and environmental concerns | Simplified steps with higher yield |
| Yield | Low yield due to side reactions | Higher yield with reduced side reactions |
| Environmental Impact | High due to use of hazardous chemicals | Lower due to more environmentally friendly conditions |
Research Findings
Recent research has focused on optimizing the synthesis of cephalosporin intermediates to improve yield and reduce environmental impact. For instance, the use of phosphorus ylide-Wittig reactions in other cephalosporin syntheses has shown promise for simpler and more efficient processes. However, specific research on (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid remains centered around improving existing methods rather than introducing entirely new pathways.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antibiotic Synthesis
7-ACA is a critical intermediate in the synthesis of several cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's structure allows for modifications that enhance the antibacterial activity against a broad spectrum of pathogens.
Cefazolin Production
One of the most notable applications of 7-ACA is in the production of cefazolin, a first-generation cephalosporin antibiotic. Cefazolin is effective against gram-positive bacteria and is commonly used for surgical prophylaxis and treatment of infections caused by susceptible organisms.
| Antibiotic | Type | Spectrum of Activity |
|---|---|---|
| Cefazolin | Cephalosporin | Gram-positive bacteria |
| Cefoperazone | Cephalosporin | Broad-spectrum |
Development of New Antibiotics
Research continues to explore modifications to the 7-ACA structure to develop new antibiotics with enhanced efficacy and reduced resistance profiles. For instance, derivatives of 7-ACA are being studied for their potential against multi-drug resistant strains.
Case Study 1: Synthesis of Cefazolin
In a study published in Antibiotics, researchers described an efficient synthetic route to cefazolin using 7-ACA as a key intermediate. The method involved selective acylation and cyclization reactions that resulted in high yields and purity levels suitable for pharmaceutical applications.
Case Study 2: Modification for Enhanced Activity
A recent study investigated various derivatives of 7-ACA to evaluate their antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that certain modifications significantly improved activity, suggesting potential pathways for developing new therapeutics.
Mechanism of Action
The mechanism by which (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 7-ACA Derivatives
Key Findings
Position 7 Modifications: The 7-amino group in 7-ACA allows acylation with diverse side chains (e.g., phenylglycine in cephalexin, thiazolyl in cefixime). These modifications dictate spectrum breadth:
- First-generation (e.g., cephalexin): Primarily Gram-positive activity.
- Third-generation (e.g., cefixime): Extended Gram-negative coverage due to aminothiazolyl oxime groups . 7-Methoxy derivatives (e.g., LY127935) resist β-lactamases and expand activity to include Pseudomonas aeruginosa .
Position 3 Modifications :
- 3-Methyl/vinyl groups : Enhance pharmacokinetics (e.g., cephradine’s oral bioavailability) .
- 3-Chloro substitution : Increases chemical stability and resistance to esterase degradation .
- Heterocyclic thioethers (e.g., tetrazolyl in SQ 14,359): Improve binding to penicillin-binding proteins (PBPs) in resistant strains .
Ring Modifications :
- Oxacephems (e.g., LY127935): Replacement of sulfur with oxygen in the dihydrothiazine ring improves β-lactamase stability .
Biological Activity
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, commonly referred to as 7-ANCA, is a significant compound in the realm of medicinal chemistry, particularly as an intermediate in the synthesis of various cephalosporin antibiotics. This article reviews the biological activity of 7-ANCA, focusing on its antibacterial properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The molecular formula of 7-ANCA is , with a molecular weight of approximately 272.28 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Antibacterial Activity
7-ANCA exhibits broad-spectrum antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It serves as a crucial precursor for synthesizing ceftizoxime and ceftibuten, both of which are known for their efficacy against various bacterial strains.
The antibacterial mechanism of 7-ANCA involves the inhibition of bacterial cell wall synthesis. This action is primarily attributed to its structural similarity to penicillin and cephalosporins, allowing it to bind to penicillin-binding proteins (PBPs) and disrupt peptidoglycan cross-linking in bacterial cell walls.
Case Studies
- In Vitro Studies : Research has demonstrated that 7-ANCA derivatives exhibit potent activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In a study where various derivatives were screened for antimicrobial activity, 7-ANCA showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and colistin .
- Sporulation Inhibition : A significant finding is the compound's ability to inhibit sporulation in Clostridioides difficile, a pathogenic bacterium responsible for severe gastrointestinal infections. At concentrations as low as 15 nM, it demonstrated a reduction in sporulation activity by over 10,000-fold .
- Structure-Activity Relationship (SAR) : Variations at the C-7 amino group have been explored to enhance antibacterial efficacy while reducing β-lactamase susceptibility. This research is critical for developing next-generation cephalosporins with improved pharmacological profiles .
Synthesis Methods
The synthesis of 7-ANCA typically involves multiple steps starting from simpler precursors. A notable method includes:
- Starting Material : Utilizing (6R,7R)-7-phenylacetylamino-8-oxo-5-thia intermediates.
- Reagents : Employing ammonium chloride and zinc powder under controlled conditions to yield the desired compound with high purity.
- Yield Optimization : Recent advancements have focused on reducing reaction times and increasing yields through optimized synthetic routes .
Data Table: Antimicrobial Activity of 7-ANCA Derivatives
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid derivatives?
- Methodology : Synthesis typically involves regioselective substitutions at the 3- and 7-positions of the bicyclic core. For example:
- Oxidation : Use KMnO₄ or H₂O₂ under controlled pH (neutral to slightly acidic) to preserve the β-lactam ring integrity .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ selectively reduces ketone groups without disrupting the bicyclic structure .
- Substitution : Employ nucleophilic agents (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Chiral auxiliaries may enhance stereochemical control .
- Data Table :
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidation | KMnO₄, pH 6.5 | 78 | >95% |
| Substitution | Benzylamine, DMF | 65 | 92% |
Q. How can chiral purity be validated for this compound and its analogs?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with enantiomerically pure standards .
- Advanced Tip : Circular dichroism (CD) spectroscopy at 220–260 nm confirms absolute configuration by correlating Cotton effects with crystallographic data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for analogs with varying 3-position substituents?
- Analysis : Structural analogs (e.g., 3-methyl vs. 3-vinyl derivatives) show divergent β-lactamase inhibition. For example:
- 3-Methyl derivatives (CAS 53994-69-7) exhibit moderate activity (IC₅₀: 12 µM) due to steric hindrance .
- 3-Vinyl derivatives (CAS 79349-82-9) enhance binding to penicillin-binding proteins (PBPs) via π-π interactions .
Q. How do solvent polarity and pH influence the stability of the β-lactam ring in aqueous solutions?
- Findings :
- Stability : At pH 7.4 (physiological), hydrolysis half-life is 8 hours. Acidic conditions (pH <5) accelerate ring opening, while basic conditions (pH >9) promote degradation via thiol-mediated pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the β-lactam ring by reducing water accessibility. Additives like EDTA (1 mM) chelate metal ions that catalyze hydrolysis .
Q. What spectroscopic techniques are critical for characterizing degradation products?
- Methodology :
- LC-MS/MS : Identifies hydrolyzed products (e.g., 7-amino-8-oxo intermediate, m/z 200.215) and dimerization byproducts .
- ¹H-NMR : Monitor disappearance of β-lactam proton signals (δ 4.8–5.2 ppm) and emergence of carboxylic acid protons (δ 10–12 ppm) .
- Data Contradiction : Discrepancies in reported IR carbonyl stretches (1750 vs. 1780 cm⁻¹) arise from crystallographic vs. solution-state measurements .
Specialized Methodological Questions
Q. How can enzyme kinetic studies elucidate the mechanism of β-lactamase inhibition?
- Protocol :
Enzyme Preparation : Purify TEM-1 β-lactamase via affinity chromatography.
Kinetic Assay : Measure hydrolysis of nitrocefin (ΔA₄₈₂) in the presence of inhibitor (0–50 µM).
Data Analysis : Fit to a competitive inhibition model (Ki determination) using GraphPad Prism .
- Key Finding : (6R,7R)-7-Amino derivatives show time-dependent inhibition, suggesting covalent adduct formation with Ser70 in the active site .
Q. What computational tools predict the impact of 7-amino group modifications on antibacterial spectrum?
- Approach :
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ) with MIC values against Gram-negative pathogens.
- ADMET Prediction : SwissADME evaluates logP (<2.5 for optimal permeability) and CYP450 interactions .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles (H319: serious eye irritation) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (UN2811) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
